molecular formula C17H17N5O B2405322 4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile CAS No. 2108988-78-7

4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile

Cat. No.: B2405322
CAS No.: 2108988-78-7
M. Wt: 307.357
InChI Key: VDUHSRAOSAHLTP-UHFFFAOYSA-N
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Description

4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.357. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

The compound involves a triazole ring, a class of five-membered heterocyclic compounds noted for their significant importance in drug development due to their diverse biological activities. The versatility of triazoles is highlighted by their structural variations and the potential for varied biological interactions. These compounds have been extensively studied for their therapeutic potential, including anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. Their broad spectrum of biological activity makes them a focal point for pharmaceutical research and development (Ferreira et al., 2013).

Broad Spectrum of Biological Activities

Triazines, another important class of compounds often studied in conjunction with triazoles, are known for their varied biological activities. They have been evaluated for a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, antiviral, and antimalarial activities. This suggests the potential for the subject compound to be part of research aiming at developing future drugs for a variety of diseases (Verma et al., 2019).

Synthetic Routes and Applications

The synthesis and applications of 1,2,3-triazoles are not just limited to pharmaceuticals but also extend to material science, bioconjugation, and other fields. The stability of triazole rings under various conditions, such as acidic or basic hydrolysis, makes them suitable for interaction with biological targets. The discovery of eco-friendly synthesis methods, like the copper-catalyzed azide-alkyne cycloaddition, has expanded the scope of triazoles in various industries. The advancement in synthetic routes paves the way for the development of new compounds with potential applications in drug discovery and other fields (Kaushik et al., 2019, de Souza et al., 2019).

Corrosion Inhibition

Interestingly, 1,2,3-triazole derivatives have been recognized for their corrosion inhibition properties. These compounds have been used to protect metals like steel, copper, iron, and aluminum against corrosion, especially in acidic environments. The ability to design and synthesize such compounds opens up potential applications in industries where material longevity and durability are crucial (Hrimla et al., 2021).

Properties

IUPAC Name

4-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c18-11-12-1-3-13(4-2-12)17(23)21-14-5-6-15(21)10-16(9-14)22-19-7-8-20-22/h1-4,7-8,14-16H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUHSRAOSAHLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C#N)N4N=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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